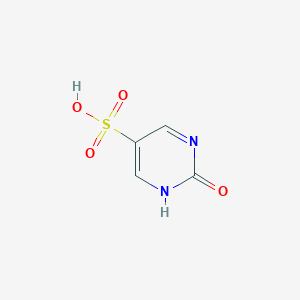

2-Hydroxypyrimidine-5-sulfonic acid

Description

BenchChem offers high-quality 2-Hydroxypyrimidine-5-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypyrimidine-5-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-1H-pyrimidine-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYIKTWQMCFMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733456 | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40828-51-1 | |

| Record name | 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine-5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxypyrimidine-5-sulfonic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in publicly available literature, can be achieved through a robust and logical synthetic pathway. This guide provides a detailed exploration of the most plausible synthetic route: the direct electrophilic sulfonation of 2-hydroxypyrimidine. Drawing upon established principles of aromatic chemistry and analogous reactions, this document offers a comprehensive protocol, discusses the underlying reaction mechanisms, and presents the necessary data for successful synthesis and characterization.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The introduction of a sulfonic acid group at the 5-position of the 2-hydroxypyrimidine scaffold can significantly alter the molecule's physicochemical properties, such as its acidity, solubility, and potential for intermolecular interactions. These modifications can be leveraged in drug design to enhance pharmacokinetic profiles or to create novel building blocks for combinatorial chemistry.

Proposed Synthetic Pathway: Direct Electrophilic Sulfonation

The most direct and scientifically sound approach to the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid is the direct sulfonation of commercially available 2-hydroxypyrimidine. This method is predicated on the principles of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Mechanistic Rationale

The pyrimidine ring is generally considered an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic attack. However, the presence of an electron-donating group, such as a hydroxyl group at the 2-position, can significantly activate the ring for electrophilic substitution.[1] The hydroxyl group, through its +M (mesomeric) effect, increases the electron density at the ortho and para positions. In the case of 2-hydroxypyrimidine, the C-5 position is para to the hydroxyl group, making it the most favorable site for electrophilic attack.

The sulfonation reaction proceeds via the generation of a potent electrophile, sulfur trioxide (SO₃), or a related species, which then attacks the electron-rich C-5 position of the pyrimidine ring. This is followed by the restoration of aromaticity through the loss of a proton.

Experimental Protocol: Synthesis of 2-Hydroxypyrimidine-5-sulfonic Acid

This protocol is based on established procedures for the sulfonation of analogous heterocyclic compounds, particularly the successful sulfonation of 2-thiouracil.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Hydroxypyrimidine | ≥98% | Commercially Available |

| Chlorosulfonic Acid | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Deionized Water | - | In-house |

| Ice | - | In-house |

Step-by-Step Methodology

Step 1: Formation of 2-Hydroxypyrimidine-5-sulfonyl Chloride

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl), place 2-hydroxypyrimidine (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM) to dissolve or suspend the 2-hydroxypyrimidine.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 2: Isolation of 2-Hydroxypyrimidine-5-sulfonyl Chloride (Intermediate)

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride intermediate.

-

Filter the resulting solid precipitate under vacuum and wash with cold deionized water to remove any remaining acid.

-

The crude 2-hydroxypyrimidine-5-sulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent if necessary.

Step 3: Hydrolysis to 2-Hydroxypyrimidine-5-sulfonic Acid

-

Transfer the crude 2-hydroxypyrimidine-5-sulfonyl chloride to a round-bottom flask.

-

Add a sufficient amount of deionized water and heat the mixture to reflux. The hydrolysis of the sulfonyl chloride to the sulfonic acid will occur. The progress of the hydrolysis can be monitored by TLC or by the disappearance of the water-insoluble sulfonyl chloride.

-

After the hydrolysis is complete (typically 1-2 hours of reflux), cool the solution to room temperature.

-

If any unreacted starting material or impurities are present, they can be removed by filtration.

-

The aqueous solution of 2-hydroxypyrimidine-5-sulfonic acid can be concentrated under reduced pressure to yield the solid product. The product can be further purified by recrystallization from water or a water/ethanol mixture.

Process Visualization

Figure 1: A workflow diagram illustrating the key stages in the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

Chemical Transformation Overview

Figure 2: A conceptual diagram of the overall chemical transformation from 2-hydroxypyrimidine to 2-hydroxypyrimidine-5-sulfonic acid.

Conclusion and Future Perspectives

The synthesis of 2-Hydroxypyrimidine-5-sulfonic acid via direct electrophilic sulfonation of 2-hydroxypyrimidine presents a feasible and scalable route to this valuable compound. The protocol outlined in this guide, based on sound chemical principles and analogous transformations, provides a solid foundation for its successful preparation in a laboratory setting. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, may lead to improved yields and purity. The availability of this building block opens up new avenues for the development of novel pyrimidine-based derivatives with potential applications in drug discovery and materials science.

References

-

Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. Molecules. 2021 , 26(1), 13. [Link]

-

Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules. 2023 , 28(5), 2185. [Link]

Sources

A Spectroscopic Guide to 2-Hydroxypyrimidine-5-sulfonic Acid: Elucidating Structure Through NMR, IR, and Mass Spectrometry

For Immediate Release

[City, State] – February 3, 2026 – In the intricate landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 2-Hydroxypyrimidine-5-sulfonic acid, a molecule of significant interest due to its potential applications stemming from the functionalities of the pyrimidine core and the sulfonic acid group, presents a unique spectroscopic profile. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Hydroxypyrimidine-5-sulfonic acid, offering a foundational resource for researchers in drug development and chemical synthesis.

Introduction: The Structural Significance of 2-Hydroxypyrimidine-5-sulfonic Acid

2-Hydroxypyrimidine-5-sulfonic acid incorporates two key functional groups onto a heterocyclic aromatic scaffold. The pyrimidine ring is a fundamental component of nucleobases, rendering its derivatives crucial in medicinal chemistry. The sulfonic acid group, a strong acid, imparts increased water solubility and the potential for unique intermolecular interactions. A critical aspect of the 2-hydroxypyrimidine moiety is its existence in a tautomeric equilibrium with 2(1H)-pyrimidinone. This equilibrium is influenced by the solvent and solid-state packing, significantly impacting the observed spectroscopic data. This guide will consider both tautomeric forms in the interpretation of the predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is an unparalleled tool for determining the detailed connectivity and chemical environment of atoms within a molecule. For 2-Hydroxypyrimidine-5-sulfonic acid, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum of 2-Hydroxypyrimidine-5-sulfonic acid is expected to be relatively simple, with distinct signals for the protons on the pyrimidine ring. The chemical shifts are influenced by the electronic effects of the hydroxyl (or keto) and sulfonic acid groups.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 8.5 - 8.8 | Doublet | ~2-3 | Deshielded due to the adjacent electron-withdrawing nitrogen and the sulfonic acid group. |

| H-6 | 8.7 - 9.0 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen and influenced by the tautomeric form at position 2. |

| OH/NH | 10.0 - 13.0 | Broad Singlet | - | The chemical shift of the exchangeable proton is highly dependent on the solvent, concentration, and temperature. In the keto tautomer, this would be an N-H proton. |

| SO₃H | 10.0 - 14.0 | Broad Singlet | - | The sulfonic acid proton is also exchangeable and its chemical shift is highly variable. |

Causality in Experimental Choices: The choice of solvent is critical for ¹H NMR analysis. Aprotic polar solvents like DMSO-d₆ are often preferred for compounds containing acidic protons as they slow down the exchange rate, allowing for the observation of the OH/NH and SO₃H protons. In protic solvents like D₂O, these signals would likely exchange with the solvent and not be observed.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, with their chemical shifts being highly sensitive to the local electronic environment.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 160 - 165 | In the keto tautomer, this carbonyl carbon will be significantly downfield. In the enol form, it will be deshielded by the hydroxyl group and adjacent nitrogens. |

| C-4 | 150 - 155 | Deshielded by the adjacent nitrogen and the sulfonic acid group. |

| C-5 | 120 - 125 | The carbon directly attached to the electron-withdrawing sulfonic acid group will be shifted downfield.[1] |

| C-6 | 155 - 160 | Deshielded by the adjacent nitrogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

| 3400 - 3200 | O-H / N-H stretch | A broad band indicating the presence of the hydroxyl group in the enol tautomer or the N-H group in the keto tautomer. Hydrogen bonding will broaden this peak. |

| 3100 - 3000 | Aromatic C-H stretch | Characteristic of protons on the pyrimidine ring. |

| 1700 - 1650 | C=O stretch | A strong absorption in this region would be a clear indicator of the presence of the 2(1H)-pyrimidinone tautomer.[2] |

| 1650 - 1550 | C=N and C=C ring stretches | Multiple bands are expected in this region, characteristic of the pyrimidine ring.[2][3] |

| 1250 - 1150 | S=O stretch (asymmetric) | A strong and characteristic absorption for the sulfonic acid group. |

| 1080 - 1030 | S=O stretch (symmetric) | Another strong and characteristic absorption for the sulfonic acid group. |

| ~1000 | C-S stretch | A weaker absorption indicating the bond between the pyrimidine ring and the sulfur atom. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Diagram: FT-IR Workflow

Caption: Workflow for obtaining an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The expected molecular weight of 2-Hydroxypyrimidine-5-sulfonic acid (C₄H₄N₂O₄S) is 176.15 g/mol . In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 177.16. In negative-ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 175.14.

-

Key Fragmentation Pathways:

-

Loss of SO₃: A characteristic fragmentation for sulfonic acids is the loss of sulfur trioxide (SO₃, 80 Da), which would result in a fragment corresponding to 2-hydroxypyrimidine at m/z 96.

-

Loss of HSO₃: Loss of the sulfonic acid group as a radical (HSO₃•, 81 Da) could also be observed.

-

Pyrimidine Ring Fragmentation: Subsequent fragmentation of the pyrimidine ring would lead to smaller fragments, although the pyrimidine ring itself is relatively stable.[4]

-

Diagram: Predicted ESI-MS Fragmentation

Caption: A primary predicted fragmentation pathway for 2-Hydroxypyrimidine-5-sulfonic acid in positive-ion ESI-MS.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural confirmation of 2-Hydroxypyrimidine-5-sulfonic acid. While direct experimental data is not yet widely published, the predictive analysis based on the well-understood spectroscopic behavior of its constituent functional groups offers a robust framework for researchers. The key takeaways are the influence of tautomerism on the NMR and IR spectra, the characteristic vibrational bands of the sulfonic acid group in the IR spectrum, and the expected fragmentation pattern in the mass spectrum. This guide serves as a valuable resource for anticipating and interpreting the spectroscopic data of this and related compounds, thereby accelerating research and development in its potential applications.

References

-

Zhang, Z., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. Available at: [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of ChemTech Research. Available at: [Link]

-

Solid-State 13C NMR Analysis of Sulfonated Polystyrene. (n.d.). AUREMN. Available at: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

-

2-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. Available at: [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Tautomerism of 2-Hydroxypyrimidine-5-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, is a phenomenon of profound significance in contemporary drug discovery and development. The tautomeric state of a molecule can dramatically influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive exploration of the tautomerism of 2-hydroxypyrimidine-5-sulfonic acid, a molecule of interest due to the prevalence of the pyrimidine scaffold in a vast array of bioactive compounds. While direct experimental data for this specific molecule is limited, this guide synthesizes foundational principles, theoretical predictions, and experimental data from analogous compounds to present a robust framework for its study. We delve into the structural nuances of its potential tautomers, the anticipated influence of the strongly electron-withdrawing sulfonic acid moiety, and detailed protocols for its synthesis and characterization. This document is intended to serve as an authoritative resource for researchers investigating the chemical biology of pyrimidine derivatives and for drug development professionals seeking to understand and control the tautomeric behavior of lead compounds.

Introduction: The Critical Role of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyrimidine derivatives being particularly prominent in a wide range of therapeutics. The phenomenon of tautomerism in these systems is not a mere chemical curiosity but a critical determinant of molecular behavior. For molecules like 2-hydroxypyrimidine, the potential for prototropic tautomerism gives rise to an equilibrium between the enol (hydroxy) and keto (pyrimidinone) forms.

The position of this equilibrium is highly sensitive to the molecular environment, including the solvent, pH, and temperature, as well as the electronic nature of substituents on the pyrimidine ring. Understanding and controlling this equilibrium is paramount in drug design, as different tautomers can exhibit distinct biological activities and metabolic fates. This guide focuses specifically on 2-hydroxypyrimidine-5-sulfonic acid, a derivative whose tautomeric landscape is predicted to be significantly influenced by the presence of the sulfonic acid group at the C5 position.

Structural Landscape: The Tautomers of 2-Hydroxypyrimidine-5-sulfonic Acid

The primary tautomeric equilibrium for 2-hydroxypyrimidine-5-sulfonic acid involves the interconversion between the hydroxy and keto forms.

-

2-Hydroxypyrimidine-5-sulfonic acid (Enol form): In this tautomer, the proton resides on the exocyclic oxygen atom, resulting in a hydroxyl group at the C2 position. The pyrimidine ring retains its aromatic character.

-

1H-Pyrimidin-2-one-5-sulfonic acid (Keto form): Here, the proton has migrated to the N1 position of the pyrimidine ring, leading to the formation of a carbonyl group at C2. This tautomer is often referred to as a pyrimidinone.

The presence of the sulfonic acid group (-SO₃H) introduces further complexity. As a strong acid, it will exist predominantly in its deprotonated sulfonate form (-SO₃⁻) in aqueous solutions and polar aprotic solvents, potentially influencing the tautomeric equilibrium through intramolecular interactions and by altering the overall electronic distribution within the molecule.

Caption: Tautomeric equilibrium of 2-hydroxypyrimidine-5-sulfonic acid.

The Decisive Influence of the Sulfonic Acid Substituent

The electronic character of substituents on the pyrimidine ring plays a pivotal role in determining the position of the tautomeric equilibrium. The sulfonic acid group is a potent electron-withdrawing group, a property that is expected to profoundly impact the relative stability of the enol and keto tautomers.

Electron-withdrawing groups generally favor the keto form in keto-enol tautomerism.[1] This is because they can stabilize the partial negative charge on the oxygen atom of the carbonyl group in the keto tautomer through inductive and resonance effects. In the case of 2-hydroxypyrimidine-5-sulfonic acid, the -SO₃H group at the C5 position will withdraw electron density from the pyrimidine ring, thereby increasing the acidity of the N1-H proton in the keto form and stabilizing the pyrimidinone structure.

Furthermore, the high polarity of the sulfonic acid group will lead to strong solvation by polar solvents. As has been extensively documented for the parent 2-hydroxypyridine/2-pyridone system, polar solvents preferentially stabilize the more polar keto tautomer.[2] Therefore, it is strongly predicted that in polar solvents such as water, DMSO, and methanol, the equilibrium for 2-hydroxypyrimidine-5-sulfonic acid will overwhelmingly favor the 1H-pyrimidin-2-one-5-sulfonic acid tautomer.

Synthetic Pathways to 2-Hydroxypyrimidine-5-sulfonic Acid

Caption: Proposed synthetic route to 2-hydroxypyrimidine-5-sulfonic acid.

Experimental Protocol: Proposed Synthesis

Step 1: Sulfonation of 2-Chloropyrimidine

-

To a stirred, cooled (0-5 °C) solution of fuming sulfuric acid (e.g., 20% SO₃), add 2-chloropyrimidine portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-chloropyrimidine-5-sulfonic acid.

Step 2: Hydrolysis of 2-Chloropyrimidine-5-sulfonic acid

-

Dissolve the 2-chloropyrimidine-5-sulfonic acid from the previous step in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH).

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed (TLC or LC-MS).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Collect the resulting precipitate by filtration, wash with a small amount of cold water, and dry to afford 2-hydroxypyrimidine-5-sulfonic acid.

Experimental Characterization of Tautomerism

A multi-pronged approach employing various spectroscopic techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 2-hydroxypyrimidine-5-sulfonic acid in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric forms in solution.[8] Key diagnostic signals in the ¹H and ¹³C NMR spectra can differentiate between the enol and keto tautomers.

Expected NMR Signatures:

| Tautomer | Key ¹H NMR Signals (in DMSO-d₆) | Key ¹³C NMR Signals (in DMSO-d₆) |

| Enol Form | - OH proton (broad singlet, chemical shift dependent on concentration and temperature) - Aromatic CH protons | - C2 carbon bearing the -OH group (typically in the range of 160-170 ppm) |

| Keto Form | - N1-H proton (broad singlet, typically downfield, >10 ppm)[8] - Olefinic CH protons | - C2 carbonyl carbon (typically downfield, >170 ppm) |

Experimental Protocol: NMR Analysis

-

Prepare solutions of 2-hydroxypyrimidine-5-sulfonic acid in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, D₂O, CD₃OD, and a less polar solvent if solubility permits).

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

To confirm the assignment of exchangeable protons (OH and NH), add a drop of D₂O to the NMR tube and re-acquire the ¹H NMR spectrum; the signals corresponding to these protons will broaden or disappear.

-

For quantitative analysis of the tautomeric ratio, integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals will provide the relative concentrations of the two forms.

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the different electronic structures of the tautomers result in distinct absorption spectra.[9][10][11] The aromatic enol form is expected to have a different λ_max_ compared to the conjugated but non-aromatic (in the pyrimidine ring) keto form.

Experimental Protocol: UV-Vis Analysis

-

Prepare dilute solutions of 2-hydroxypyrimidine-5-sulfonic acid in a series of solvents of varying polarity (e.g., water, ethanol, acetonitrile, dioxane).

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Analyze the changes in the absorption maxima (λ_max_) and molar absorptivity as a function of solvent polarity.

-

By comparing the spectra to those of "locked" analogues (e.g., N-methylated for the keto form and O-methylated for the enol form), the contributions of each tautomer to the observed spectrum can be deconvoluted, allowing for the determination of the equilibrium constant in each solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[12][13][14][15][16] Based on the principles of hydrogen bonding and crystal packing, it is highly probable that 2-hydroxypyrimidine-5-sulfonic acid will crystallize in the more polar keto (pyrimidinone) form to maximize intermolecular hydrogen bonding interactions.

Experimental Protocol: X-ray Crystallography

-

Grow single crystals of 2-hydroxypyrimidine-5-sulfonic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., water, ethanol, or a mixture).[12][15]

-

Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the precise atomic positions.

-

The location of the hydrogen atom (on N1 or the exocyclic oxygen) will unequivocally identify the tautomer present in the crystal lattice.

Computational Chemistry: Predicting Tautomeric Stability

In the absence of direct experimental data, and to complement experimental findings, computational chemistry offers a powerful means to predict the relative stabilities of tautomers.[17][18][19][20][21] Density Functional Theory (DFT) calculations are a common and effective method for this purpose.

Computational Protocol: DFT Calculations

-

Build the 3D structures of both the enol and keto tautomers of 2-hydroxypyrimidine-5-sulfonic acid using a molecular modeling software package.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvents (using a continuum solvation model such as the Polarizable Continuum Model, PCM) at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

The relative energies of the tautomers, including zero-point vibrational energy corrections, will indicate the more stable form in each environment.

-

The calculated vibrational frequencies can be compared with experimental IR spectra to further validate the computational model.

Conclusion: An Integrated Approach to Understanding Tautomerism

The tautomerism of 2-hydroxypyrimidine-5-sulfonic acid presents a fascinating case study in the interplay of substituent effects and solvent interactions in governing molecular structure and properties. While direct experimental elucidation remains a goal for future research, a comprehensive understanding can be achieved through a synergistic approach that combines the predictive power of computational chemistry with the definitive insights from spectroscopic and crystallographic techniques. The protocols and theoretical framework presented in this guide provide a robust roadmap for researchers to investigate this and related systems, ultimately contributing to the rational design of novel therapeutics with optimized properties and efficacy.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78154, Aryl sulfonic acid. [Link]

-

Willis, M. C., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 134(32), 13531-13534. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. [Link]

-

Al-Ghorbani, M., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6829-6842. [Link]

- Google Patents. (2009).

-

Wikipedia. (2023). Sulfonic acid. [Link]

-

Staples, R. J. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 441-447. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Retrieved from [Link]

-

Rowan Scientific. (n.d.). Tautomer Search. [Link]

-

M. Sam. (2024, February 6). Tautomer, Protomer, and Conformer Prediction. Medium. [Link]

-

Cysewska-Sobusiak, A., et al. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. ACS Omega, 6(48), 32475-32489. [Link]

-

YouTube. (2024, July 8). Tautomerism. [Link]

-

Li, Y., et al. (2023). Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules, 28(5), 2205. [Link]

-

Aakeröy, C. B., et al. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. ACS Omega, 4(7), 11846-11855. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Griffin, J. F. (1990). X-Ray Crystallography of Chemical Compounds. Methods in Enzymology, 176, 3-21. [Link]

-

Hill, N. J., & Barbaro, J. (2016). Measuring Structural and Electronic Effects on Keto–Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 719-724. [Link]

-

Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of Computer-Aided Molecular Design, 23(7), 459-468. [Link]

- Shugar, D., & Szczepaniak, K. (1981). Tautomerism of pyrimidines and purines in the gas phase and in low-temperature matrices. In Quantum Chemistry in Biomedical Sciences (pp. 231-247). Springer, Dordrecht.

-

Bruker. (n.d.). Supporting Information. Retrieved from [Link]

-

Zhang, L., et al. (2021). Sustainable access to sulfonic acids from halides and thiourea dioxide with air. Green Chemistry, 23(1), 350-355. [Link]

-

LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Tautomer. [Link]

-

Wikipedia. (2023). X-ray crystallography. [Link]

-

Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

Balabin, R. M. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2038-2047. [Link]

-

Kılıç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175-185. [Link]

-

Hill, N. J., & Barbaro, J. (2016). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Journal of Chemical Education, 93(4), 719-724. [Link]

- Google Patents. (2020).

-

ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved from [Link]

-

YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

ResearchGate. (2022, April 12). (PDF) Keto‐enol tautomerism from the electron delocalization perspective. Retrieved from [Link]

-

Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra. (2023). Computational and Theoretical Chemistry, 1222, 114081. [Link]

-

YouTube. (2018, November 29). Isomerism 04 || Tautomerism 01 : |Condition to Show Tautomerism and Special Cases JEE MAINS / NEET. [Link]

-

Wieder, M., Fass, J., & Chodera, J. D. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. Chemical Science, 12(33), 11364-11381. [Link]

-

El-Gharably, A., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 1-15. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 336-345. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KR20090082448A - Process for preparing alkyl aryl sulphonic acids and alkyl aryl sulphonates - Google Patents [patents.google.com]

- 7. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositorio.usp.br [repositorio.usp.br]

- 12. journals.iucr.org [journals.iucr.org]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. How To [chem.rochester.edu]

- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 17. Tautomer Search | Rowan [rowansci.com]

- 18. medium.com [medium.com]

- 19. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

The Advent and Advancement of Pyrimidine Sulfonic Acids: A Technical Guide for Modern Drug Discovery

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals the compelling narrative of pyrimidine sulfonic acids—a class of compounds that, while not always in the limelight, has steadily carved a niche in the landscape of medicinal chemistry. This technical guide illuminates the discovery, historical synthetic evolution, and burgeoning therapeutic applications of these fascinating molecules, offering researchers, scientists, and drug development professionals a comprehensive understanding of their significance.

Early Foundations: The Genesis of Pyrimidine Chemistry

The story of pyrimidine sulfonic acids is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with pioneering work by chemists such as Grimaux, who first synthesized barbituric acid in 1879, and Pinner, who in 1884 developed methods for creating pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner is also credited with coining the term "pyrimidin" in 1885.[1] The parent pyrimidine compound was later synthesized by Gabriel and Colman in 1900.[1] These foundational discoveries set the stage for the exploration of a vast chemical space, including the introduction of various functional groups onto the pyrimidine core.

The Emergence of Pyrimidine Sulfonic Acids: A Mid-20th Century Milestone

While the early focus of pyrimidine chemistry was on derivatives like barbiturates, the mid-20th century saw an expansion into other functionalized pyrimidines. A pivotal moment in the history of pyrimidine sulfonic acids is the documented synthesis of 2-amino-5-pyrimidinesulfonic acid in a 1963 publication in the Journal of Medicinal Chemistry.[2] This marks a significant, verifiable entry point into the synthesis of pyrimidines bearing a sulfonic acid moiety.

The 1963 Synthesis of 2-Amino-5-pyrimidinesulfonic Acid: A Detailed Protocol

The synthesis of 2-amino-5-pyrimidinesulfonic acid, as reported, involved the direct sulfonation of 2-aminopyrimidine. This electrophilic aromatic substitution reaction highlights the reactivity of the pyrimidine ring, particularly when activated by an electron-donating group like an amino substituent.

Experimental Protocol: Direct Sulfonation of 2-Aminopyrimidine

-

Reactants: 2-Aminopyrimidine, Fuming Sulfuric Acid (Oleum).

-

Procedure:

-

2-Aminopyrimidine is gradually added to a stirred, cooled solution of fuming sulfuric acid. The temperature is carefully controlled to prevent runaway reactions and degradation of the starting material.

-

The reaction mixture is then heated to a specific temperature and maintained for a set duration to drive the sulfonation to completion.

-

Upon cooling, the reaction mixture is carefully poured onto ice to precipitate the product.

-

The crude 2-amino-5-pyrimidinesulfonic acid is then isolated by filtration, washed, and can be further purified by recrystallization.

-

Causality Behind Experimental Choices:

-

Fuming Sulfuric Acid (Oleum): The choice of oleum as the sulfonating agent is crucial. The pyrimidine ring is an electron-deficient heterocycle, making electrophilic substitution challenging compared to benzene. Oleum, a solution of sulfur trioxide (SO₃) in sulfuric acid, provides a high concentration of the active electrophile (SO₃ or protonated SO₃), which is necessary to overcome the ring's inherent lack of reactivity.

-

Amino Group Activation: The presence of the amino group at the 2-position is key to the success of this reaction. As an electron-donating group, it activates the pyrimidine ring towards electrophilic attack and directs the incoming sulfonic acid group primarily to the 5-position.

Evolution of Synthetic Methodologies

Following the initial discoveries, the synthetic repertoire for pyrimidine sulfonic acids and their derivatives has expanded, offering alternative and often milder routes.

From Halopyrimidines to Sulfonic Acids

An alternative to direct sulfonation involves the conversion of a halogenated pyrimidine to the corresponding sulfonic acid. This nucleophilic substitution pathway offers a different strategic approach. For instance, a 5-halopyrimidine can be reacted with a sulfite salt to introduce the sulfonic acid group.

Modern Approaches: Pyrimidine Sulfonate Esters and Sulfonamides

In contemporary medicinal chemistry, the focus has often shifted from the free sulfonic acids to their derivatives, such as sulfonate esters and sulfonamides. These derivatives often exhibit improved pharmacokinetic properties. Modern synthetic strategies frequently involve building the pyrimidine ring from precursors that already contain the sulfonyl moiety or by coupling a pyrimidine core with a sulfonyl chloride.

Table 1: Comparison of Synthetic Approaches to Pyrimidine Sulfonic Acids and Derivatives

| Method | Description | Advantages | Disadvantages |

| Direct Sulfonation | Electrophilic aromatic substitution on an activated pyrimidine ring using a strong sulfonating agent like oleum. | Direct introduction of the sulfonic acid group. | Harsh reaction conditions, potential for side reactions and degradation. |

| From Halopyrimidines | Nucleophilic substitution of a halogen on the pyrimidine ring with a sulfite salt. | Milder conditions compared to direct sulfonation. | Requires a pre-functionalized halopyrimidine. |

| Sulfonamide/Sulfonate Ester Formation | Coupling of a pyrimidine derivative (e.g., an amine or alcohol) with a sulfonyl chloride. | High yields, modular approach allowing for diversity. | Indirect synthesis of the sulfonic acid functionality. |

Therapeutic Significance and Mechanisms of Action

The incorporation of the sulfonic acid or a related sulfonyl group into a pyrimidine scaffold has given rise to compounds with significant biological activities.

Diuretic Activity

Certain pyrimidine derivatives containing sulfonylurea or related functionalities have been investigated for their diuretic properties.[3] The mechanism of action for many diuretics involves the inhibition of ion transport in the renal tubules, leading to increased excretion of water and electrolytes. While not as common as thiazide or loop diuretics, the pyrimidine scaffold offers a template for the design of novel diuretic agents.

Carbonic Anhydrase Inhibition and Anticancer Applications

A prominent area of application for pyrimidine-sulfonamide hybrids is in the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme.[7] By hybridizing a sulfonamide with a pyrimidine moiety, researchers can develop potent and selective CA inhibitors with potential as anticancer agents.[4]

Other Therapeutic Areas

The versatility of the pyrimidine scaffold has led to the exploration of its sulfonic acid and sulfonamide derivatives in a range of other therapeutic areas, including as antibacterial and antiviral agents.[8] The structural similarity of pyrimidines to the nucleobases of DNA and RNA makes them attractive candidates for targeting enzymes involved in nucleic acid metabolism in pathogens.

Future Perspectives

The journey of pyrimidine sulfonic acids from their initial synthesis to their current role in drug discovery is a testament to the enduring importance of fundamental organic chemistry. While the initial discoveries may have been driven by academic curiosity, the continued exploration of these compounds has unveiled significant therapeutic potential. As our understanding of disease biology deepens, the pyrimidine sulfonic acid scaffold, with its rich chemical diversity and proven biological activity, is poised to remain a valuable platform for the development of next-generation therapeutics.

References

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate monohydrate (2:2:1) and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate (4:2:2). (2007). Crystals, 7(11), 333. [Link]

- Process for the preparation of pyrimidine compounds. (2000).

-

Pyrimidine - Wikipedia. (n.d.). [Link]

-

Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity. (2025). European Journal of Medicinal Chemistry, 281, 116993. [Link]

-

Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. (2024). The Journal of Organic Chemistry, 89(21), 15269-15278. [Link]

-

2-amino-5-pyrimidinesulfonic acid. (2025). ChemSynthesis. [Link]

-

Torsemide: a pyridine-sulfonylurea loop diuretic. (1995). The Annals of Pharmacotherapy, 29(4), 396-403. [Link]

-

Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms. (2019). Redox Biology, 26, 101223. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 333-356. [Link]

-

R22(8) motifs in Aminopyrimidine sulfonate/carboxylate interactions: Crystal structures of pyrimethaminium benzenesulfonate mono. (2007). Chemistry Central Journal, 1(1), 1-8. [Link]

-

Chlorosulfonic Acid. (2023). ResearchGate. [Link]

-

Benzenesulfonamides with pyrimidine moiety as inhibitors of human carbonic anhydrases I, II, VI, VII, XII, and XIII. (2013). Bioorganic & Medicinal Chemistry, 21(23), 7346-7357. [Link]

-

A brief introduction to pyrimidine chemistry: History and importance. (n.d.). Shodhganga. [Link]

- Pyrimidine sulfonamide derivative, preparation method and medical application thereof. (2020).

-

Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-826. [Link]

-

Taurine analogues: A new class of therapeutics. (2005). Current Medicinal Chemistry, 12(3), 269-279. [Link]

-

Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. (2020). Molecules, 25(15), 3439. [Link]

-

Electrophilic Aromatic Substitution 2: Sulfonation and Nitration. (2020, January 19). YouTube. [Link]

-

Carbonic Anhydrase Inhibitors. (2023). In StatPearls. StatPearls Publishing. [Link]

-

The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Taylor & Francis Online. [Link]

-

(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. (2022). ResearchGate. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2024). Molecules, 29(11), 2533. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

-

Taurine analogues; a new class of therapeutics: retrospect and prospects. (2005). Current Medicinal Chemistry, 12(3), 269-279. [Link]

-

Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 819-826. [Link]

-

Diuretic and hypotensive activities of 4-anilino derivatives of 2-methylthiopyrido[2,3-d]pyrimidines. (1989). Il Farmaco; edizione scientifica, 44(10), 871-881. [Link]

-

(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]

-

Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). Molecules, 29(3), 619. [Link]

-

Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1176. [Link]

-

Taurine: an essential amino sulfonic acid for retinal health. (2021). Neural Regeneration Research, 16(12), 2413-2414. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6497. [Link]

-

Pyrimidinones. 3. N-substituted 6-phenylpyrimidinones and pyrimidinediones with diuretic/hypotensive and antiinflammatory activity. (1985). Journal of Medicinal Chemistry, 28(10), 1482-1486. [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Preparation of chlorosulfonic acid. (n.d.). PrepChem.com. [Link]

-

(PDF) Electrophilic Substitution In Azines. (2005). ResearchGate. [Link]

-

Sulfonamides: Structure, SAR, Mechanism of action and Resistance / Infectious Disease. (2022, April 2). YouTube. [Link]

-

Carbonic Anhydrase Inhibitors - All you need to know. (2023, September 25). YouTube. [Link]

Sources

- 1. Novel triazole-sulfonamide bearing pyrimidine moieties with carbonic anhydrase inhibitory action: Design, synthesis, computational and enzyme inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bu.edu.eg [bu.edu.eg]

physical and chemical characteristics of 2-Hydroxypyrimidine-5-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Sulfonated Pyrimidines in Modern Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug design. When functionalized with a sulfonic acid group, the resulting molecule gains unique physicochemical properties, including increased aqueous solubility and the potential for strong ionic interactions with biological targets.[1] 2-Hydroxypyrimidine-5-sulfonic acid (CAS No. 40828-51-1) is a member of this intriguing class of compounds. While detailed public data on this specific molecule is limited, its structural motifs—a hydroxypyrimidine ring and a sulfonic acid group—suggest its potential as a versatile building block in the synthesis of novel chemical entities with diverse biological activities. This guide aims to consolidate the available technical information on 2-Hydroxypyrimidine-5-sulfonic acid, supplemented with expert analysis based on related structures, to provide a comprehensive resource for researchers.

Physicochemical Characteristics: A Data-Driven Overview

Quantitative data for 2-Hydroxypyrimidine-5-sulfonic acid is not extensively reported in publicly available literature. However, based on supplier information and the general properties of related compounds, we can compile a table of its known and inferred characteristics.

| Property | Value | Source/Rationale |

| Molecular Formula | C₄H₄N₂O₄S | [2] |

| Molecular Weight | 176.15 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | Not reported. For comparison, 2-hydroxypyrimidine has a melting point of 177-178 °C, while its hydrochloride salt decomposes at 200-205 °C.[4] The sulfonic acid group is expected to significantly increase the melting point due to strong intermolecular forces. | Inferred from related compounds |

| Boiling Point | Not applicable (likely decomposes) | General property of sulfonic acids |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol.[5] | The presence of the highly polar sulfonic acid and hydroxyl groups suggests aqueous solubility.[6] |

| pKa | Not reported. The sulfonic acid group is strongly acidic (pKa typically < 1). The hydroxypyrimidine moiety has both acidic and basic character; for instance, 2-hydroxypyrimidine has pKa values of approximately 2.24 and 9.17.[4] | Inferred from related compounds |

Chemical Identity and Structure

The structural formula of 2-Hydroxypyrimidine-5-sulfonic acid reveals a pyrimidine ring substituted with a hydroxyl group at the 2-position and a sulfonic acid group at the 5-position. It's important to note the tautomeric nature of 2-hydroxypyrimidines, which exist in equilibrium with their 2-pyrimidinone form. This tautomerism can significantly influence the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of 2-Hydroxypyrimidine-5-sulfonic acid.

Synthesis and Reactivity

Synthesis

Caption: A conceptual pathway for the synthesis of 2-Hydroxypyrimidine-5-sulfonic acid.

Reactivity

The reactivity of 2-Hydroxypyrimidine-5-sulfonic acid is dictated by its functional groups:

-

Sulfonic Acid Group: This is a strong acid and can be converted into various derivatives such as sulfonyl chlorides, sulfonamides, and sulfonate esters. The conversion to a sulfonyl chloride is a key step in the synthesis of many sulfonamide-based drugs. A known reaction is the conversion of 2-hydroxypyrimidine-5-sulfonic acid to 2-chloropyrimidine-5-sulfonyl chloride using phosphorus pentachloride.[7]

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation. Its acidity is influenced by the electron-withdrawing nature of the pyrimidine ring and the sulfonic acid group.

-

Pyrimidine Ring: The pyrimidine ring is electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if further activated.

Spectroscopic Analysis: Predicted Characteristics

While experimental spectra for 2-Hydroxypyrimidine-5-sulfonic acid are not available in public databases, we can predict the key features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the two aromatic protons on the pyrimidine ring, likely appearing as singlets or doublets with small coupling constants. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid group and the electronic nature of the 2-hydroxy/oxo group. For comparison, the aromatic protons of 2-chloropyrimidine-5-sulfonyl chloride appear as a singlet at δ 9.19 ppm.[7] The acidic proton of the sulfonic acid and the hydroxyl/amide proton may be visible as broad singlets, or they may exchange with solvent and not be observed.

-

¹³C NMR: The carbon NMR spectrum would display four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts would be indicative of their electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorptions corresponding to the various functional groups:

-

O-H Stretch (Sulfonic Acid): A very broad and strong absorption in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenolic): A broad absorption around 3200-3600 cm⁻¹.

-

N-H Stretch (Amide in Tautomer): A moderate absorption around 3100-3500 cm⁻¹.

-

C=O Stretch (Amide in Tautomer): A strong absorption around 1650-1700 cm⁻¹.

-

S=O Stretch (Sulfonic Acid): Two strong absorptions, an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1165 cm⁻¹. The sulfonyl group in sulfones typically shows characteristic bands around 1118-1322 cm⁻¹.[8]

-

C=C and C=N Stretching (Aromatic Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak at m/z 176. A characteristic fragmentation pattern would involve the loss of SO₃ (80 Da) from the parent ion. Desulfonation is a common fragmentation pathway for sulfonic acids.[9]

Applications in Drug Development and Research

While direct applications of 2-Hydroxypyrimidine-5-sulfonic acid in drug development are not documented, its constituent moieties are of significant interest:

-

Pyrimidine Core: The 2-hydroxypyrimidine scaffold is found in numerous biologically active molecules, including antiviral and anticancer agents.[10]

-

Sulfonamide Derivatives: The sulfonic acid group can be readily converted to a sulfonamide. The sulfonamide functional group is a key component in a wide range of drugs, including antibiotics, diuretics, and antiviral agents.[1] The incorporation of a sulfonamide group can enhance binding to target proteins and improve pharmacokinetic properties.

Therefore, 2-Hydroxypyrimidine-5-sulfonic acid serves as a valuable starting material for the synthesis of compound libraries for screening in various disease models. Its high polarity and potential for strong interactions make it an interesting candidate for targeting enzymes and receptors with charged binding pockets.

Safety and Handling

Based on available safety data for 2-Hydroxypyrimidine-5-sulfonic acid and related compounds, the following precautions should be observed:

-

Hazards: May cause skin and serious eye irritation.[3] Some sources indicate it may cause severe skin burns and eye damage.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

Conclusion and Future Outlook

2-Hydroxypyrimidine-5-sulfonic acid is a chemical entity with significant, yet largely unexplored, potential. Its combination of a biologically relevant pyrimidine core and a versatile sulfonic acid functional group makes it a promising building block for the synthesis of novel compounds with potential therapeutic applications. The current lack of comprehensive data on its physical, chemical, and biological properties highlights an opportunity for further research. A thorough characterization of this compound and the exploration of its derivatization could unlock new avenues in medicinal chemistry and materials science. This guide provides a foundational understanding based on available information and logical scientific inference, intended to stimulate and support future investigations into this intriguing molecule.

References

-

2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

The Role of 2-Hydroxypyridine in Modern Drug Discovery. (2026, January 21). Retrieved February 3, 2026, from [Link]

-

Hydration structure of strongly bound water on the sulfonic acid group in a Nafion membrane studied by infrared spectroscopy and quantum chemical calculation - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved February 3, 2026, from [Link]

-

Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

- CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents. (n.d.).

- US2844584A - Sulfonic acid condensation products and methods of producing the same - Google Patents. (n.d.).

-

Pyrimidines. Part XIV. Synthesis of 2,5-dihydroxypyrimidine - Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

-

Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition - NIH. (2024, May 10). Retrieved February 3, 2026, from [Link]

-

Drug substances presented as sulfonic acid salts: overview of utility, safety and regulation. (n.d.). Retrieved February 3, 2026, from [Link]

-

Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2025, August 6). Retrieved February 3, 2026, from [Link]

- CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method - Google Patents. (n.d.).

-

1 H NMR spectra of compound 2. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Synthesis and characterization of ruthenium(ii) complexes with the new ligand 2-phenylazopyridine-5-sulfonic acid (Hsazpy): in search for new anticancer agents - RSC Publishing. (n.d.). Retrieved February 3, 2026, from [Link]

-

FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Sulfonamides with Heterocyclic Periphery as Antiviral Agents - MDPI. (2022, December 21). Retrieved February 3, 2026, from [Link]

-

Mass Spectrometry of Sulfonic Acids and Their Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 40828-51-1 | MFCD11875873 | 2-Hydroxy-pyrimidine-5-sulfonic acid | acints [acints.com]

- 3. 2-oxo-1,2-dihydro-pyrimidine-5-sulfonic acid | 40828-51-1 [chemicalbook.com]

- 4. 2-Hydroxypyrimidine | 557-01-7 [chemicalbook.com]

- 5. 2-Hydroxy-4-methoxybenzophenone-5-sulfonic acid CAS#: 4065-45-6 [m.chemicalbook.com]

- 6. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-CHLORO-PYRIMIDINE-5-SULFONYL CHLORIDE | 98026-88-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Strategies for the Derivatization of 2-Hydroxypyrimidine-5-sulfonic Acid for Enhanced Chromatographic Analysis

Abstract

This document provides a detailed technical guide for the derivatization of 2-Hydroxypyrimidine-5-sulfonic acid, a highly polar and non-volatile compound, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and enhance its performance in liquid chromatography (LC). Direct analysis of this compound is challenging due to its poor volatility and strong interactions with chromatographic stationary phases. This guide explores two primary derivatization strategies—silylation and methylation—providing the scientific rationale, step-by-step protocols, and expected outcomes for each method. The information herein is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the quantification and characterization of polar pyrimidine derivatives.

The Analytical Challenge: Why Derivatization is Essential

2-Hydroxypyrimidine-5-sulfonic acid possesses two highly polar functional groups: a hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group. This molecular structure presents significant challenges for conventional chromatographic analysis:

-

Non-Volatile Nature: The presence of active hydrogens on the hydroxyl and sulfonic acid groups leads to strong intermolecular hydrogen bonding.[1][2] This results in a very high boiling point and renders the molecule non-volatile, making direct analysis by gas chromatography (GC) impossible without thermal decomposition.[1][3]

-

Poor Chromatographic Performance: In reversed-phase liquid chromatography (HPLC), the high polarity of the analyte can lead to poor retention on standard C8 or C18 columns, resulting in elution near or within the solvent front. This compromises separation from other polar matrix components and reduces sensitivity.[4] For highly polar analytes, specialized and often complex chromatographic techniques like HILIC or ion-exchange chromatography are required, which may not be universally available or desired.[5][6]

-

Analyte Adsorption: The active hydrogens can interact with active sites within the GC inlet or column, leading to peak tailing, poor peak shape, and reduced analytical response.[7]

Derivatization addresses these issues by chemically modifying the polar functional groups, replacing the active hydrogens with non-polar moieties.[8] This process increases volatility, reduces polarity, and improves thermal stability, thereby enhancing chromatographic resolution, peak symmetry, and detection sensitivity.[2][7]

Caption: The logical workflow from identifying analytical challenges to the successful implementation of derivatization.

Strategy 1: Silylation for GC-MS Analysis

Silylation is one of the most common and effective derivatization techniques for GC analysis.[9] It involves replacing active hydrogens in hydroxyl, carboxylic acid, and sulfonic acid groups with a trimethylsilyl (TMS) group.[3][10] For 2-Hydroxypyrimidine-5-sulfonic acid, both the hydroxyl and sulfonic acid groups will be derivatized to form a TMS-ether and a TMS-ester, respectively.

Causality Behind Experimental Choices:

-

Reagent Selection: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent that effectively derivatizes both alcohols and acids.[9][11] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often employed for difficult-to-silylate compounds or to increase the reaction rate, making the derivatization more robust.[12] The byproducts of the BSTFA reaction are volatile and typically elute with the solvent front, minimizing interference with the analyte peaks.[12]

-

Solvent: An aprotic solvent like pyridine or acetonitrile is used. Pyridine can also act as an acid scavenger, driving the reaction to completion. Acetonitrile is a good polar aprotic alternative.

-

Temperature and Time: Heating accelerates the reaction, ensuring complete derivatization. An incubation time of 60-90 minutes at 70-80°C is a common starting point and can be optimized for maximum yield.

Protocol 2.1: Silylation using BSTFA with TMCS

Materials and Reagents:

-

2-Hydroxypyrimidine-5-sulfonic acid standard or dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]

-

Pyridine or Acetonitrile (anhydrous grade)

-

Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS system

Procedure:

-

Sample Preparation: Place up to 1 mg of the dried sample or standard into a 2 mL reaction vial. It is critical to ensure the sample is completely dry, as moisture will consume the silylating reagent and can hydrolyze the derivatives.[13]

-

Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat at 70°C for 60 minutes.

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS. Typically, a 1 µL injection volume is used.

Caption: Step-by-step workflow for the silylation of 2-Hydroxypyrimidine-5-sulfonic acid.

Strategy 2: Methylation for GC-MS or LC-MS Analysis

Methylation is another effective strategy, converting the acidic protons of the sulfonic acid and hydroxyl groups into methyl esters and methyl ethers, respectively. The resulting derivative is significantly less polar and more volatile.

Causality Behind Experimental Choices:

-

Reagent Selection: While diazomethane is a classic and highly efficient methylating agent for acidic compounds, it is also extremely toxic and explosive, requiring specialized handling.[14][15][16] A much safer and more convenient alternative is Trimethylsilyldiazomethane (TMS-diazomethane).[14][17] It reacts readily with carboxylic acids and, by extension, sulfonic acids, to form methyl esters in the presence of an alcohol like methanol. It can also methylate phenolic hydroxyl groups.

-

Reaction Mechanism: The reaction of TMS-diazomethane with a sulfonic acid in the presence of methanol proceeds via protonation to form a diazonium intermediate, which then methylates the sulfonate anion, releasing nitrogen gas.[15]

-

Application: The resulting methyl derivative is volatile enough for GC-MS analysis and may also exhibit improved peak shape and retention in reversed-phase LC-MS compared to the parent compound.

Protocol 3.1: Methylation using Trimethylsilyldiazomethane

Materials and Reagents:

-

2-Hydroxypyrimidine-5-sulfonic acid standard or dried sample extract

-

Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

-

Methanol (HPLC grade)

-

Toluene or Ethyl Acetate (anhydrous grade)

-

Acetic acid (for quenching)

-

Reaction vials with PTFE-lined caps

!!! SAFETY WARNING !!! TMS-diazomethane is toxic and a potential carcinogen. Handle only in a well-ventilated fume hood. Avoid inhalation and skin contact. It can react violently with strong acids.

Procedure:

-

Sample Preparation: Place up to 1 mg of the dried sample or standard into a reaction vial.

-

Dissolution: Add 200 µL of a 9:1 (v/v) mixture of Toluene:Methanol to the vial.

-

Derivatization: While gently vortexing, slowly add the 2.0 M TMS-diazomethane solution dropwise until a persistent yellow color is observed. The yellow color indicates a slight excess of the reagent.

-

Reaction: Let the vial stand at room temperature for 30 minutes. The reaction is typically rapid.

-

Quenching: Add a few drops of acetic acid to quench the excess TMS-diazomethane. The yellow color should disappear.

-

Evaporation: Gently evaporate the solvent under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate for GC-MS or methanol/water for LC-MS) for analysis.

Data Presentation and Method Comparison

The choice of derivatization method depends on the analytical instrumentation available and the specific goals of the analysis.

| Feature | Silylation (BSTFA) | Methylation (TMS-diazomethane) |

| Primary Technique | GC-MS | GC-MS, potentially LC-MS |

| Target Groups | -OH, -SO₃H | -SO₃H, -OH |

| Derivative Volatility | Very High | High |

| Derivative Stability | Moderate (sensitive to moisture)[13] | Generally Good |

| Reaction Speed | Moderate (requires heating) | Fast (room temperature) |

| Reagent Safety | Irritant, moisture-sensitive | HIGHLY TOXIC , handle with extreme care |

| Byproducts | Volatile, low interference[12] | Nitrogen gas, minimal interference |

| Ease of Use | Relatively straightforward | Requires caution due to toxicity |

Conclusion

The derivatization of 2-Hydroxypyrimidine-5-sulfonic acid is a necessary step for its successful analysis by conventional GC-MS and can significantly improve its behavior in LC-MS.

-

Silylation with BSTFA is a robust and highly effective method for rendering the analyte suitable for GC-MS analysis. It is the recommended starting point for laboratories equipped for gas chromatography.

-

Methylation using TMS-diazomethane offers a rapid, room-temperature alternative that produces a stable derivative suitable for GC-MS and potentially for LC-MS. However, the high toxicity of the reagent necessitates stringent safety protocols.

The protocols provided in this note serve as a validated starting point. Researchers should perform their own optimization and validation to meet the specific requirements of their sample matrix and analytical objectives.

References

-

Phenomenex (n.d.). Derivatization for Gas Chromatography. Phenomenex. Retrieved from [Link]

-

Restek (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide). Restek. Retrieved from [Link]

-

Chemistry For Everyone (2025, January 18). What Is Derivatization In Gas Chromatography? YouTube. Retrieved from [Link]

-

A "Little" Mass Spec and Sailing (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]

-

Wikipedia (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]

-

Zhu, K., et al. (2017). Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide Interference by Base Treatment in Derivatization Gas Chromatography Mass Spectrometry Determination of Parts Per Billion of Alcohols in a Food Additive. Journal of Chromatography A. Retrieved from [Link]

-

ResearchGate (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. Retrieved from [Link]

-

ResearchGate (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

-

Waters Corporation (n.d.). An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. Retrieved from [Link]

-

Agilent (2019). Direct Analysis of Glyphosate, AMPA, and other Polar Pesticides in Food. Agilent. Retrieved from [Link]

-

SlideShare (n.d.). Derivatization in GC. Retrieved from [Link]

-

YouTube (2023). Diazomethane formation of Methyl Esters mechanism. Retrieved from [Link]

-

ResearchGate (n.d.). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]

-

Chromatography Forum (2008). Derivatisation of sulfonic acids for GC/MS analysis. Retrieved from [Link]

-